molecular formula C26H25Br2N3O6S B13147970 5-Amino-N-carbamoyl-2-(3',6'-dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthen]-5-yl)pentanethioamidedihydrobromide

5-Amino-N-carbamoyl-2-(3',6'-dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthen]-5-yl)pentanethioamidedihydrobromide

Cat. No.: B13147970
M. Wt: 667.4 g/mol
InChI Key: IOUWEYTXBCGNRD-UHFFFAOYSA-N
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Description

5-Amino-N-carbamoyl-2-(3’,6’-dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9’-xanthen]-5-yl)pentanethioamidedihydrobromide is a complex organic compound known for its unique structural properties and significant applications in various scientific fields. This compound is characterized by its spiro structure, which contributes to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-N-carbamoyl-2-(3’,6’-dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9’-xanthen]-5-yl)pentanethioamidedihydrobromide typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 2,4-dinitrobenzoylamide with nitrosobenzene, followed by reduction and cyclization reactions . The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized reaction conditions to maximize efficiency and minimize costs. This often involves the use of continuous flow reactors and automated systems to maintain precise control over reaction parameters .

Chemical Reactions Analysis

Types of Reactions

5-Amino-N-carbamoyl-2-(3’,6’-dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9’-xanthen]-5-yl)pentanethioamidedihydrobromide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions typically involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where halogen atoms are replaced by other nucleophiles.

Common Reagents and Conditions

The reactions often require specific reagents and conditions:

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products

The major products formed from these reactions include various derivatives of the original compound, which can be further utilized in different applications .

Scientific Research Applications

5-Amino-N-carbamoyl-2-(3’,6’-dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9’-xanthen]-5-yl)pentanethioamidedihydrobromide has a wide range of applications in scientific research:

    Chemistry: Used as a fluorescent probe in analytical chemistry for detecting various substances.

    Biology: Employed in biological assays to study protein interactions and enzyme activities.

    Medicine: Investigated for its potential use in diagnostic imaging and as a therapeutic agent.

    Industry: Utilized in the development of advanced materials and sensors.

Mechanism of Action

The compound exerts its effects through its ability to interact with specific molecular targets. Its spiro structure allows it to bind to proteins and enzymes, altering their activity. The pathways involved often include signal transduction mechanisms that lead to changes in cellular functions .

Comparison with Similar Compounds

Similar Compounds

    Fluoresceinamine: Known for its strong fluorescence properties.

    Rhodamine B: Another fluorescent dye with applications in biological staining.

    Eosin Y: Used in histology for staining tissues.

Uniqueness

What sets 5-Amino-N-carbamoyl-2-(3’,6’-dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9’-xanthen]-5-yl)pentanethioamidedihydrobromide apart is its unique spiro structure, which provides enhanced stability and reactivity compared to other similar compounds .

Properties

Molecular Formula

C26H25Br2N3O6S

Molecular Weight

667.4 g/mol

IUPAC Name

[5-amino-2-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)pentanethioyl]urea;dihydrobromide

InChI

InChI=1S/C26H23N3O6S.2BrH/c27-9-1-2-16(23(36)29-25(28)33)13-3-6-18-17(10-13)24(32)35-26(18)19-7-4-14(30)11-21(19)34-22-12-15(31)5-8-20(22)26;;/h3-8,10-12,16,30-31H,1-2,9,27H2,(H3,28,29,33,36);2*1H

InChI Key

IOUWEYTXBCGNRD-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C(CCCN)C(=S)NC(=O)N)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O.Br.Br

Origin of Product

United States

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